N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine (CAS 62966-62-5) is a 2,5-disubstituted 1,3,4-oxadiazole featuring an N-phenylamino group at position 2 and a 9H-xanthen-9-yl moiety at position With a molecular formula of C21H15N3O2 and a molecular weight of 341.36 g/mol, this compound integrates three pharmacophoric elements: a 1,3,4-oxadiazole core recognized for favorable drug-like properties, an N-phenylamino hydrogen-bond donor, and a bulk-lipophilic xanthene fluorophore. The compound is commercially available at 97% standard purity with batch-specific QC characterization including NMR, HPLC, and GC.

Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
CAS No. 62966-62-5
Cat. No. B12908430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine
CAS62966-62-5
Molecular FormulaC21H15N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NN=C(O2)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C21H15N3O2/c1-2-8-14(9-3-1)22-21-24-23-20(26-21)19-15-10-4-6-12-17(15)25-18-13-7-5-11-16(18)19/h1-13,19H,(H,22,24)
InChIKeyPXMPLVVRNMMKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine (CAS 62966-62-5): Structural, Physicochemical, and Procurement Baseline


N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine (CAS 62966-62-5) is a 2,5-disubstituted 1,3,4-oxadiazole featuring an N-phenylamino group at position 2 and a 9H-xanthen-9-yl moiety at position 5. With a molecular formula of C21H15N3O2 and a molecular weight of 341.36 g/mol, this compound integrates three pharmacophoric elements: a 1,3,4-oxadiazole core recognized for favorable drug-like properties, an N-phenylamino hydrogen-bond donor, and a bulk-lipophilic xanthene fluorophore [1][2]. The compound is commercially available at 97% standard purity with batch-specific QC characterization including NMR, HPLC, and GC . Its structural architecture positions it between the well-characterized fluorescent dye 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol (XTT, CAS 87836-73-5) and the simpler kinase-inhibitor scaffold N-phenyl-1,3,4-oxadiazol-2-amine (CAS 1750-80-7), enabling unique property combinations not achievable with either comparator alone.

Why N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine Cannot Be Simply Replaced by In-Class Analogs


The 1,3,4-oxadiazole chemical space is broad, but simple structural substitutions produce large and often non-linear changes in physicochemical and pharmacological profiles. The 1,3,4-oxadiazole regioisomer itself shows an order-of-magnitude lower lipophilicity (ΔlogD ≈ 1.0) and superior metabolic stability compared to 1,2,4-oxadiazole matched pairs [1]. At the 2-position, replacing the N-phenylamino group (–NHPh) with a hydroxyl group (–OH), as in XTT (CAS 87836-73-5), eliminates the strong hydrogen-bond donor character while reducing molecular weight by ~75 Da and calculated logP by an estimated 2–3 units . Conversely, removing the 9H-xanthen-9-yl group entirely, as in the parent scaffold N-phenyl-1,3,4-oxadiazol-2-amine (CAS 1750-80-7), abolishes the intrinsic fluorescence of the xanthene core and dramatically alters steric and lipophilic bulk [2]. The xanthene moiety has been validated as a critical pharmacophore in metabotropic glutamate receptor 1 (mGlu1) positive allosteric modulator programs, where its replacement led to complete loss of activity in >95% of analogs tested [3]. These three structural modules—oxadiazole regioisomer, N-phenylamino donor, and xanthene fluorophore—are interdependent in determining the compound's property profile; none can be modified in isolation without cascading effects on potency, permeability, solubility, or detectability.

Product-Specific Quantitative Differentiation Evidence for N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine (CAS 62966-62-5)


1,3,4-Oxadiazole Regioisomer Shows ~1 Order of Magnitude Lower Lipophilicity (ΔlogD ≈ 1.0) and Superior Developability Profile vs. 1,2,4-Oxadiazole Matched Pairs

A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole regioisomer—the core scaffold of the target compound—exhibits an order-of-magnitude lower logD (ΔlogD ≈ 1.0) compared to its 1,2,4-oxadiazole partner [1]. This difference is accompanied by statistically significant advantages in metabolic stability, aqueous solubility, and reduced hERG inhibition, all favoring the 1,3,4-isomer [1]. The effect is attributed to intrinsically different charge distributions: the 1,3,4-oxadiazole dipole moment is oriented differently from the 1,2,4-isomer, resulting in distinct water solvation and membrane partitioning behavior. For procurement decisions where developability endpoints (metabolic half-life, solubility-limited absorption, cardiac safety) are critical, the 1,3,4-oxadiazole scaffold provides a structurally encoded advantage over a 1,2,4-oxadiazole analog that cannot be replicated through formulation alone.

Medicinal Chemistry Drug Design Physicochemical Profiling

N-Phenylamino NH Donor Confers Differentiated Hydrogen-Bonding Capacity vs. 2-Hydroxy Analog XTT (CAS 87836-73-5)

The target compound bears an N-phenylamino group (–NHPh) at the oxadiazole 2-position, whereas its closest structural analog, 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-ol (XTT, CAS 87836-73-5), carries a hydroxyl group at the same position . The diarylamine NH (pKa estimated in the range 15–17 for neutral diarylamines) is a significantly weaker acid than the oxadiazolone OH (pKa estimated ~8–10 for 1,3,4-oxadiazol-2-ones), meaning the target compound remains predominantly neutral and unionized across the physiological pH range (pH 1–8), whereas XTT can partially ionize at physiological pH [1]. This ionization difference affects both passive membrane permeability and hydrogen-bonding geometry: the NH donor presents a more directional, less solvent-exposed H-bond than the OH group, which may enhance specificity in kinase ATP-binding pockets and other targets where precise H-bond vector alignment is critical for affinity [2]. Additionally, the N-phenyl substituent contributes approximately 75 Da of additional molecular weight and 2–3 estimated log units of increased lipophilicity compared to the –OH group in XTT .

Structural Biology Medicinal Chemistry Target Engagement

9H-Xanthen-9-yl Moiety Confers Intrinsic Fluorescence Absent in N-Phenyl-1,3,4-oxadiazol-2-amine (CAS 1750-80-7)

The 9H-xanthen-9-yl substituent at position 5 of the oxadiazole ring provides the target compound with an intrinsic fluorescent reporter that is entirely absent in the simpler analog N-phenyl-1,3,4-oxadiazol-2-amine (CAS 1750-80-7) [1]. Xanthene-based fluorophores are well-characterized: optimized derivatives can achieve fluorescence quantum yields (Φ) up to 0.92 and brightness values exceeding 16,000 M⁻¹cm⁻¹ [2]. While the quantum yield of this specific compound has not been experimentally reported, the presence of the xanthene chromophore enables direct fluorescence detection in biological assays (e.g., cellular uptake imaging, protein binding measurements) without requiring secondary labeling or antibody-based detection systems [1]. In contrast, N-phenyl-1,3,4-oxadiazol-2-amine (CAS 1750-80-7) lacks any significant UV-visible chromophore and requires extrinsic labeling or mass spectrometry for detection in biological matrices, adding cost, complexity, and potential artifacts to screening workflows. The phenyl substituent at the xanthene 9-position has been shown to modulate fluorescence quantum yield in related xanthene dyes through electronic effects on the HOMO-LUMO gap [3].

Fluorescence Spectroscopy Bioimaging Assay Development

9H-Xanthene Moiety Validated as Critical Pharmacophore in mGlu1 PAM Programs: Replacement Leads to Complete Activity Loss in >95% of Analogs

In a published mGlu1 positive allosteric modulator (PAM) optimization campaign, the 9H-xanthene moiety was identified as a critical pharmacophore, with the lead compound (9H-xanthene-9-carbonyl)-carbamic acid butyl ester showing potent mGlu1 PAM activity [1]. A subsequent re-exploration study by Engers et al. (2016) demonstrated that the SAR around this scaffold was remarkably steep: only ~6 of 200 synthesized analogs (3%) retained mGlu1 PAM activity, and replacement of the 9H-xanthene with alternative ring systems (including pyrazoles, oxazoles, thiophenes, piperidines, and other heterocycles) resulted in complete loss of PAM activity at concentrations up to 10 μM [2]. This pharmacophoric rigidity underscores the non-redundant role of the 9H-xanthene group: its specific combination of steric bulk, lipophilicity, and π-stacking surface area cannot be recapitulated by smaller or more polar alternatives. While the target compound (CAS 62966-62-5) has not itself been reported as an mGlu1 PAM, the presence of the identical 9H-xanthen-9-yl pharmacophore element—directly attached to a heterocyclic core—positions it within a validated pharmacophoric space distinct from xanthene-lacking 1,3,4-oxadiazole analogs [3].

GPCR Pharmacology CNS Drug Discovery Allosteric Modulation

97% Purity with Batch-Specific NMR, HPLC, and GC QC Differentiates from Uncharacterized or Lower-Purity Comparator Sources

The target compound (CAS 62966-62-5) is commercially sourced at a standard purity of 97% with accompanying batch-specific QC data including ¹H/¹³C NMR, HPLC purity chromatograms, and GC analysis . In comparison, the closest structural analog XTT (CAS 87836-73-5) is available from multiple vendors at purities ranging from 95% (CymitQuimica) to unreported levels with no QC documentation . For the simpler scaffold N-phenyl-1,3,4-oxadiazol-2-amine (CAS 1750-80-7), typical vendor purity is specified at 95–97% but with variable QC documentation standards . The 2% absolute purity difference between 97% and 95% translates to a 2.5-fold higher impurity burden (5% vs. 2% total impurities), which can confound biological assay interpretation—particularly at the high screening concentrations (10–100 μM) commonly used in fragment-based or phenotypic screening. Batch-specific QC enables lot-to-lot reproducibility assessment, essential for longitudinal studies where compound reorder is required .

Analytical Chemistry Quality Control Chemical Procurement

Computed Lipophilicity (ClogP ~3.5–4.5) Positions the Compound in an Optimal Range for Blood-Brain Barrier Penetration Relative to Both More and Less Lipophilic Comparators

The target compound's structural composition—combining the polar 1,3,4-oxadiazole-2-amine core (ClogP ~1 for the unsubstituted scaffold) with the lipophilic xanthene moiety (logP of xanthene = 3.38–3.93 ) and the N-phenyl group—yields an estimated composite ClogP in the range of 3.5–4.5 [1]. This falls within the recognized optimal logP window (2–5) for passive blood-brain barrier (BBB) penetration and CNS drug-likeness [2]. For comparison: the hydroxyl analog XTT (CAS 87836-73-5, 5-(9H-xanthen-9-yl)-1,3,4-oxadiazol-2-one form) has a measured/estimated logP of ~3.06 [3], placing the target compound approximately 0.5–1.5 log units higher due to the N-phenyl substitution. Conversely, the xanthene-lacking analog N-phenyl-1,3,4-oxadiazol-2-amine (CAS 1750-80-7) has a calculated ClogP of ~1.0 , placing it approximately 2.5–3.5 log units below the target compound and likely below the threshold for efficient BBB penetration. This intermediate lipophilicity—achieved through the balanced combination of polar oxadiazole and lipophilic xanthene-phenyl modules—is difficult to achieve with either comparator alone and represents a structurally encoded pharmacokinetic differentiation.

Pharmacokinetics CNS Drug Delivery In Silico ADME

Best-Fit Research and Industrial Application Scenarios for N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine (CAS 62966-62-5)


Fluorescence-Enabled Cellular Target Engagement and Uptake Assays Without Secondary Labeling

The intrinsic xanthene fluorophore [1] enables direct fluorescence detection of compound localization, cellular uptake, and target binding in live-cell imaging experiments. Unlike N-phenyl-1,3,4-oxadiazol-2-amine (CAS 1750-80-7), which lacks a fluorescent reporter and requires radiolabeling or pull-down assays for detection , the target compound can be tracked by confocal or wide-field fluorescence microscopy at concentrations as low as 1–10 μM (typical for xanthene dyes). This eliminates secondary detection reagents and simplifies protocol development for high-content screening. The 97% purity with batch QC [2] ensures minimal fluorescent impurities that could confound signal interpretation.

CNS-Penetrant Chemical Probe Design Leveraging Optimized Lipophilicity Window

With an estimated ClogP of 3.5–4.5 [1], the target compound resides within the optimal CNS drug-like logP window (2–5) for passive BBB penetration . This positions it favorably for neuroscience target screening programs—particularly mGlu1 and related GPCR targets where the 9H-xanthene moiety has been validated as a critical pharmacophore with steep SAR [2]. The 1,3,4-oxadiazole core further contributes a ~1 order-of-magnitude lower logD and improved metabolic stability versus a hypothetical 1,2,4-oxadiazole regioisomer [3], supporting longer in vivo half-life if the compound is advanced to pharmacokinetic studies.

Fragment-Based and Structure-Guided Lead Optimization Using the N-Phenylamino Handle for Chemical Diversification

The N-phenylamino group (–NHPh) at the oxadiazole 2-position serves as a chemically accessible diversification point for parallel synthesis, enabling amide coupling, sulfonylation, urea formation, or Buchwald-Hartwig cross-coupling [1]. This is in contrast to XTT (CAS 87836-73-5), where the 2-OH group limits diversification primarily to O-alkylation or esterification . For structure-guided optimization programs—including those targeting tubulin (docking studies show oxadiazole-amine interactions with Lys254, Ala250, and Cys241 in the colchicine site [2]) or kinase ATP-binding pockets (analogous N-phenyl-1,3,4-oxadiazol-2-amines show GSK3β inhibition with IC50 = 1,000 nM [3])—the target compound provides a validated starting scaffold with three independently modifiable vectors: the N-phenyl ring, the oxadiazole core, and the xanthene substituent.

High-Purity Reference Standard for Analytical Method Development and Inter-Laboratory Reproducibility Studies

The availability of the target compound at 97% purity with batch-specific NMR, HPLC, and GC QC documentation [1] makes it suitable as a reference standard for analytical method development (HPLC/UV-MS quantification, NMR structure confirmation) and for inter-laboratory reproducibility studies. The 2.5-fold lower impurity burden relative to XTT (2% vs. 5% total impurities) reduces the need for pre-assay repurification and ensures that biological activity observed in screening is attributable to the parent compound rather than impurities. This is particularly relevant for collaborative multi-site projects where consistent compound quality is a prerequisite for data comparability.

Quote Request

Request a Quote for N-Phenyl-5-(9H-xanthen-9-YL)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.